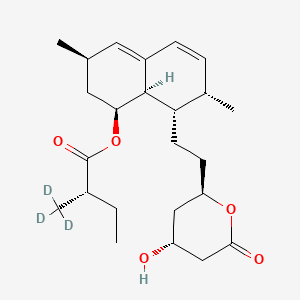
Moxifloxacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxifloxacin-d4 is a deuterium-labeled derivative of moxifloxacin, a synthetic fluoroquinolone antibiotic. Moxifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in this compound is primarily used for pharmacokinetic studies and as an internal standard in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of moxifloxacin-d4 involves the incorporation of deuterium atoms into the moxifloxacin molecule. This is typically achieved through a multi-step synthesis starting from furo[3,4-b]pyridine-5,7-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Moxifloxacin-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Moxifloxacin can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with moxifloxacin under appropriate conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of moxifloxacin, which are often studied for their pharmacological properties .
Applications De Recherche Scientifique
Moxifloxacin-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard to study the absorption, distribution, metabolism, and excretion of moxifloxacin in biological systems.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify moxifloxacin levels in various samples.
Environmental Studies: Investigated for its degradation pathways and environmental impact, particularly in water treatment processes.
Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance.
Mécanisme D'action
Moxifloxacin-d4, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, moxifloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria.
Gatifloxacin: Similar to moxifloxacin but with different clinical applications and side effect profiles.
Uniqueness of Moxifloxacin-d4
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and analytical studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of moxifloxacin in complex biological matrices .
Propriétés
Formule moléculaire |
C21H24FN3O4 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i8D2,10D2 |
Clé InChI |
FABPRXSRWADJSP-OUFHMVITSA-N |
SMILES isomérique |
[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H] |
SMILES canonique |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)





